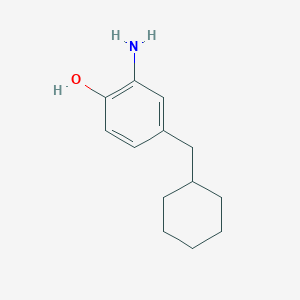

2-Amino-4-(cyclohexylmethyl)phenol

Beschreibung

2-Amino-4-(cyclohexylmethyl)phenol is a substituted phenolic compound characterized by an amino group at the 2-position and a cyclohexylmethyl substituent at the 4-position of the benzene ring. This compound is of interest in materials science and organic synthesis, particularly for applications requiring thermally stable aromatic frameworks.

Eigenschaften

Molekularformel |

C13H19NO |

|---|---|

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

2-amino-4-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C13H19NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8,14H2 |

InChI-Schlüssel |

FVGNXTRLAGQYRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CC2=CC(=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated aromatic compound, the nucleophilic substitution can be facilitated by the presence of electron-withdrawing groups and strong nucleophiles .

Industrial Production Methods

Industrial production methods for 2-Amino-4-(cyclohexylmethyl)phenol typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts to enhance reaction rates and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenols

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(cyclohexylmethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Amino-4-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol (CAS: 30817-90-4)

- Molecular Formula : C₁₈H₂₁N₂O₂

- Molecular Weight : 309.38 g/mol

- Key Features: Contains a cyclohexane-1,1-diyl bridge linking two aminophenol moieties. Exhibits enhanced thermal stability (up to 300°C) due to rigid aromatic-cycloaliphatic hybrid structure. Applications: Critical monomer for high-performance polyimides in aerospace and electronics encapsulation .

4-Amino-2-cyclohexylphenol (CAS: 92903-03-2)

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Key Features: Cyclohexyl group at the 2-position instead of 4-(cyclohexylmethyl). Lower steric hindrance compared to 2-Amino-4-(cyclohexylmethyl)phenol, leading to higher solubility in polar solvents (e.g., ethanol, acetone) .

Substituent-Driven Comparisons: Trifluoromethyl and Methylsulfonyl Derivatives

2-Amino-4-(trifluoromethyl)phenol

2-Amino-4-(methylsulfonyl)phenol

- Molecular Formula: C₇H₉NO₃S

- Molecular Weight : 187.21 g/mol

- Key Features :

Comparative Analysis Table

Research Findings and Trends

- Electronic Effects: Density Functional Theory (DFT) studies on analogous aminophenols (e.g., diazenyl derivatives) reveal that electron-withdrawing groups (e.g., CF₃, SO₂CH₃) reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions .

- Thermal Behavior: Cyclohexylmethyl and cyclohexane-diyl substituents improve thermal degradation resistance compared to linear alkyl chains, as observed in polyimide monomers .

- Market Dynamics : Trifluoromethyl and methylsulfonyl derivatives dominate industrial markets due to scalability, while cyclohexyl-based analogs remain niche, with R&D focused on high-value polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.